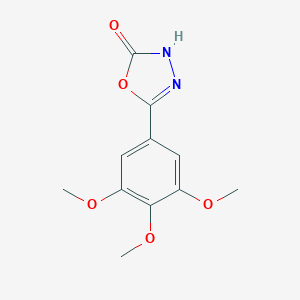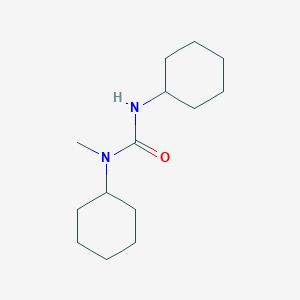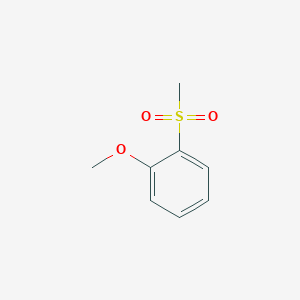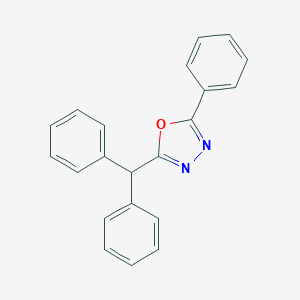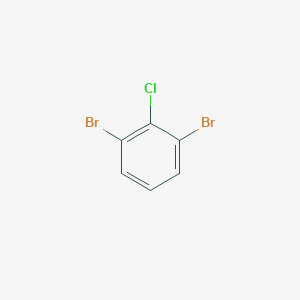
1,3-Dibrom-2-chlorbenzol
Übersicht
Beschreibung
1,3-Dibromo-2-chlorobenzene: is an organic compound with the molecular formula C₆H₃Br₂Cl . It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is a colorless solid and is used in various chemical synthesis processes .
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
1,3-Dibromo-2-chlorobenzene is a derivative of benzene, a cyclic hydrocarbon with a planar structure. The primary targets of this compound are the pi electrons in the benzene ring .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile (in this case, the bromine cation) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .
Biochemical Pathways
It’s known that benzene derivatives can undergo nucleophilic reactions . In these reactions, a nucleophile (like a hydroxide ion or water) is added to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
The compound’s molecular weight is 270349 Da , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution could potentially lead to the formation of various substituted benzene derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dibromo-2-chlorobenzene.
: Chemistry LibreTexts: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution : Chemistry LibreTexts: Nucleophilic Reactions of Benzene Derivatives : ChemSpider: 1,3-Dibromo-2-chlorobenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 2-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In industrial settings, the production of 1,3-dibromo-2-chlorobenzene often involves the use of large-scale bromination reactors. The process includes the chlorination of benzene followed by bromination. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibromo-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1,3-dibromo-2-chlorocyclohexane under specific conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling: Palladium catalysts in the presence of phosphine ligands.
Major Products:
Substitution: 1,3-dimethoxy-2-chlorobenzene.
Reduction: 1,3-dibromo-2-chlorocyclohexane.
Coupling: Biaryl derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dibromo-3-chlorobenzene
- 1,4-Dibromo-2-chlorobenzene
- 2,6-Dibromochlorobenzene
Comparison: 1,3-Dibromo-2-chlorobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it has distinct chemical properties and reactivity profiles, making it suitable for specific synthetic applications .
Eigenschaften
IUPAC Name |
1,3-dibromo-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPWVEBIMPXCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554673 | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-27-4 | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibromo-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






